molecular formula C14H14N6O2S2 B3305862 3-((1-(4-methoxyphenyl)-1H-tetrazol-5-yl)thio)-N-(thiazol-2-yl)propanamide CAS No. 924828-23-9

3-((1-(4-methoxyphenyl)-1H-tetrazol-5-yl)thio)-N-(thiazol-2-yl)propanamide

Cat. No.: B3305862
CAS No.: 924828-23-9
M. Wt: 362.4 g/mol
InChI Key: GLBOKRFELVYOBP-UHFFFAOYSA-N
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Description

3-((1-(4-methoxyphenyl)-1H-tetrazol-5-yl)thio)-N-(thiazol-2-yl)propanamide is a synthetic heterocyclic compound of high interest in chemical and pharmacological research. Its molecular structure incorporates two privileged scaffolds in drug discovery: a 1,3,4-thiadiazole ring and a thiazole ring, which are known to contribute to significant biological activities . The tetrazole moiety is a stable bioisostere for carboxylic acids and other functional groups, often used to modulate a compound's polarity, metabolic stability, and binding affinity. The thiazole ring is a common feature in many bioactive molecules, including fungicides and pharmaceuticals . The specific arrangement of these groups suggests potential for this compound to be investigated as a key intermediate or precursor in the development of active ingredients. Primary research applications are anticipated in the fields of medicinal chemistry, where it could serve as a building block for novel therapeutic agents, and in agrochemical research for the development of new crop protection products, given that similar structures are found in various pesticides . This product is intended For Research Use Only. It is not intended for diagnostic or therapeutic applications, nor for human consumption.

Properties

IUPAC Name

3-[1-(4-methoxyphenyl)tetrazol-5-yl]sulfanyl-N-(1,3-thiazol-2-yl)propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14N6O2S2/c1-22-11-4-2-10(3-5-11)20-14(17-18-19-20)24-8-6-12(21)16-13-15-7-9-23-13/h2-5,7,9H,6,8H2,1H3,(H,15,16,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GLBOKRFELVYOBP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)N2C(=NN=N2)SCCC(=O)NC3=NC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14N6O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

362.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-((1-(4-methoxyphenyl)-1H-tetrazol-5-yl)thio)-N-(thiazol-2-yl)propanamide typically involves multiple steps:

    Formation of the Tetrazole Ring: This can be achieved by reacting 4-methoxyphenylhydrazine with sodium azide under acidic conditions to form 1-(4-methoxyphenyl)-1H-tetrazole.

    Thioether Formation: The tetrazole derivative is then reacted with a thiol compound to introduce the thioether linkage.

    Amide Formation: Finally, the thioether compound is reacted with thiazole-2-ylamine under appropriate conditions to form the desired propanamide derivative.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the thioether linkage, to form sulfoxides or sulfones.

    Reduction: Reduction reactions can target the nitro groups or other reducible functionalities within the molecule.

    Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (mCPBA), and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

    Substitution: Reagents like halogens, nitrating agents, or sulfonating agents can be used under appropriate conditions.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Amines or alcohols, depending on the specific functional groups reduced.

    Substitution: Various substituted aromatic derivatives.

Scientific Research Applications

    Medicinal Chemistry: It may serve as a lead compound for the development of new drugs, particularly those targeting specific enzymes or receptors.

    Materials Science: The compound’s unique structure could be useful in the design of new materials with specific electronic or optical properties.

    Organic Synthesis: It can be used as an intermediate in the synthesis of more complex molecules.

Mechanism of Action

The mechanism of action of 3-((1-(4-methoxyphenyl)-1H-tetrazol-5-yl)thio)-N-(thiazol-2-yl)propanamide would depend on its specific application. In medicinal chemistry, it might interact with specific molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The tetrazole and thiazole rings could play a crucial role in these interactions, potentially involving hydrogen bonding, π-π stacking, or other non-covalent interactions.

Comparison with Similar Compounds

Structural and Functional Comparisons

Table 1: Structural and Functional Comparison of Key Analogues

Compound Name/ID Core Structure Key Substituents Biological Activity/Notes Synthesis Method Reference
Target Compound Tetrazole-thioether 4-Methoxyphenyl, propanamide, thiazol-2-yl Likely enzyme inhibition (tetrazole bioisostere) S-alkylation (analogous to )
2-((1-(4-Methoxyphenyl)-5-phenyl-1H-imidazol-2-yl)thio)-N-(thiazol-2-yl)acetamide (Compound 7, ) Imidazole-thioether 4-Methoxyphenyl, phenyl, acetamide Not specified; shorter chain may reduce lipophilicity S-alkylation with K₂CO₃
N-(5-(4-Fluorophenyl)thiazol-2-yl)-3-(furan-2-yl)propanamide (31, ) Propanamide-thiazole Furan, 4-fluorophenyl Potent KPNB1 inhibition, anticancer activity Suzuki coupling
2-{4-[4-(1H-1,3-Benzodiazol-2-yl)phenoxymethyl]-1H-1,2,3-triazol-1-yl}-N-[2-(4-methoxyphenyl)-1,3-thiazol-5-yl]acetamide (9e, ) Benzimidazole-triazole-thiazole 4-Methoxyphenyl, triazole, benzimidazole Docking studies suggest α-glucosidase inhibition Click chemistry
5-((2-((4-Chlorobenzyl)oxy)-2-(4-chlorophenyl)ethyl)thio)-1H-tetrazole (6a-p, ) Tetrazole-thioether Chlorobenzyl, chlorophenyl Antimicrobial potential (structural analogy) PEG-400 catalyzed S-alkylation
Key Observations

Core Heterocycle Variations :

  • The tetrazole in the target compound contrasts with imidazole (Compound 7, ) and triazole (9e, ), which may alter electronic properties and binding modes. Tetrazoles are more polar and acidic (pKa ~4.9), mimicking carboxylates in hydrogen bonding .
  • Thiazole vs. benzimidazole/triazole hybrids : The thiazole in the target compound and Compound 31 is linked to antimicrobial and anticancer activities, while benzimidazole-triazole hybrids (9e, ) target enzymes like α-glucosidase.

Substituent Effects: 4-Methoxyphenyl: Present in the target compound and 9e , this group enhances metabolic stability compared to electron-withdrawing substituents (e.g., 4-fluorophenyl in Compound 31 ).

Synthetic Routes :

  • The target compound likely employs S-alkylation (analogous to ), while analogues like 9e use click chemistry and Compound 31 relies on Suzuki coupling. These methods reflect differences in reactivity and functional group compatibility.

Biological Activity Trends :

  • Thioether-linked tetrazoles (e.g., 6a-p, ) show antimicrobial activity, suggesting the target compound may share similar properties.
  • Thiazole-propanamide hybrids (e.g., Compound 31, ) exhibit anticancer activity, implying the target compound’s thiazole and propanamide moieties could synergize in therapeutic applications.

Biological Activity

The compound 3-((1-(4-methoxyphenyl)-1H-tetrazol-5-yl)thio)-N-(thiazol-2-yl)propanamide is a complex organic molecule that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article explores its biological activity, including its mechanisms of action, synthesis, and relevant case studies.

Chemical Structure and Properties

The molecular formula of the compound is C16H15N5O2SC_{16}H_{15}N_{5}O_{2}S. It comprises a thiazole ring, a tetrazole moiety, and a methoxyphenyl group, which are key to its biological activity. The structural components are essential for the compound's interaction with biological targets.

PropertyValue
Molecular FormulaC16H15N5O2SC_{16}H_{15}N_{5}O_{2}S
Molecular Weight345.39 g/mol
SolubilitySoluble in DMSO and DMF
Melting PointNot specified

Antitumor Activity

Recent studies indicate that compounds containing thiazole and tetrazole moieties exhibit significant antitumor activity . For instance, derivatives similar to the compound have shown promising results against various cancer cell lines. A study reported that thiazole derivatives had IC50 values as low as 1.61 µg/mL against certain tumor cells, indicating potent cytotoxic effects .

Anticonvulsant Properties

Compounds with similar structural characteristics have also been evaluated for anticonvulsant properties . A notable example is a thiazole-integrated pyrrolidin-2-one compound that demonstrated effective anticonvulsant activity in animal models . This suggests that the thiazole component may contribute positively to neurological effects.

The proposed mechanism of action for the biological activity of this compound involves:

  • Inhibition of Enzymatic Activity: The thiazole ring is known to interact with various enzymes, potentially inhibiting their activity.
  • Cell Cycle Disruption: Compounds with similar structures have been shown to disrupt the cell cycle in cancer cells, leading to apoptosis.
  • Receptor Binding: The tetrazole moiety may facilitate binding to specific receptors involved in tumor growth and proliferation.

Study 1: Cytotoxicity Evaluation

A series of derivatives were synthesized and evaluated for their cytotoxic effects on human cancer cell lines (A549, HTB-140). The results indicated that compounds with a methoxy group on the phenyl ring exhibited enhanced cytotoxicity compared to those without this substitution. The most active compound showed an IC50 value significantly lower than standard chemotherapy agents .

Study 2: Antiviral Activity

Another study investigated the antiviral properties of related tetrazole compounds against HIV. The results demonstrated that certain derivatives exhibited selective cytotoxicity against HIV-infected cells while sparing normal cells, suggesting a potential therapeutic application in antiviral treatments .

Q & A

Basic: What are the standard protocols for synthesizing 3-((1-(4-methoxyphenyl)-1H-tetrazol-5-yl)thio)-N-(thiazol-2-yl)propanamide?

Answer:
The synthesis typically involves multi-step reactions, including cyclization, nucleophilic substitution, and coupling. Key steps include:

  • Tetrazole-thiol intermediate formation : Reacting 1-(4-methoxyphenyl)-1H-tetrazole-5-thiol with a halogenated propanamide precursor under basic conditions (e.g., NaOH in ethanol) .
  • Thiazole coupling : Introducing the thiazol-2-amine moiety via nucleophilic substitution, often requiring anhydrous solvents (e.g., DMF) and controlled temperatures (70–80°C) .
  • Purification : Use of thin-layer chromatography (TLC) to monitor progress and recrystallization from ethanol-DMF mixtures for purity .
    Critical parameters : pH control, solvent choice, and catalyst selection (e.g., sodium hydroxide) significantly impact yield (50–85%) .

Basic: How is the molecular structure of the compound confirmed post-synthesis?

Answer:
Structural confirmation relies on spectroscopic and analytical techniques:

  • NMR spectroscopy : 1H^1H and 13C^{13}C NMR identify proton environments and carbon frameworks, with characteristic shifts for tetrazole (δ 8.5–9.5 ppm) and thiazole (δ 7.0–7.5 ppm) groups .
  • Mass spectrometry : High-resolution MS (HRMS) verifies molecular weight and fragmentation patterns .
  • Elemental analysis : Confirms empirical formula by comparing calculated vs. experimental C, H, N, S content .

Advanced: How can reaction conditions be optimized to improve yield and purity during synthesis?

Answer:
Optimization strategies include:

  • Solvent screening : Polar aprotic solvents (e.g., DMF) enhance nucleophilicity in coupling steps, while ethanol minimizes side reactions .
  • Catalyst selection : Bases like triethylamine improve reaction rates in acylation steps .
  • Temperature gradients : Stepwise heating (e.g., 25°C → 80°C) reduces decomposition of heat-sensitive intermediates .
  • In-line monitoring : Use TLC or HPLC to track intermediate formation and adjust reaction times dynamically .

Advanced: What strategies resolve contradictions in biological activity data across studies?

Answer:
Contradictions often arise from assay variability or structural impurities. Mitigation approaches:

  • Standardized assays : Replicate studies under controlled conditions (e.g., fixed cell lines, consistent ATP levels in kinase assays) .
  • Purity validation : Re-purify batches showing anomalous activity via column chromatography or HPLC .
  • Computational modeling : Compare molecular docking results (e.g., binding poses with target enzymes) to identify structure-activity relationships (SAR) .

Advanced: How does modifying substituents on the tetrazole or thiazole rings affect bioactivity?

Answer:
Systematic SAR studies reveal:

  • Tetrazole modifications : Electron-withdrawing groups (e.g., -NO2_2) at the 4-methoxyphenyl position enhance enzymatic inhibition (e.g., COX-2) but reduce solubility .
  • Thiazole substitutions : Fluorine or methyl groups at the 5-position improve metabolic stability and binding affinity to kinases .
  • Linker flexibility : Replacing the propanamide thioether with a sulfone group alters conformational dynamics, impacting target selectivity .

Advanced: How is stability under physiological conditions evaluated for this compound?

Answer:
Stability assays include:

  • pH profiling : Incubate the compound in buffers (pH 1–10) and monitor degradation via UV-Vis or LC-MS .
  • Plasma stability : Expose to human plasma at 37°C; quantify intact compound over 24 hours using HPLC .
  • Thermogravimetric analysis (TGA) : Assess thermal decomposition patterns to guide storage conditions .

Advanced: What computational tools predict the compound’s interaction with biological targets?

Answer:

  • Molecular docking : AutoDock Vina or Schrödinger Suite models binding modes to receptors (e.g., EGFR, COX-2) .
  • MD simulations : GROMACS or AMBER simulate ligand-receptor dynamics over 100+ ns to validate binding stability .
  • QSAR models : Corrogate substituent effects (e.g., Hammett constants) with IC50_{50} values to design derivatives .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-((1-(4-methoxyphenyl)-1H-tetrazol-5-yl)thio)-N-(thiazol-2-yl)propanamide
Reactant of Route 2
Reactant of Route 2
3-((1-(4-methoxyphenyl)-1H-tetrazol-5-yl)thio)-N-(thiazol-2-yl)propanamide

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